Protirelin tartrate monohydrate
Description
Discovery and Development of Protirelin Tartrate Monohydrate
This compound, a synthetic tripeptide analogue of endogenous thyrotropin-releasing hormone (TRH), emerged from efforts to stabilize TRH’s structure while retaining its neuroendocrine activity. Early research identified TRH’s susceptibility to enzymatic degradation and poor oral bioavailability, prompting structural modifications. The substitution of l-prolinamide with a (2R)-methylpyrrolidine moiety and the introduction of a tartrate counterion markedly improved stability and pharmacokinetics.
Key milestones include:
- Synthesis Optimization : Solid-phase peptide synthesis (SPPS) enabled scalable production, with crystallization from ethanol/water yielding >99% pure monohydrate crystals.
- Pharmacokinetic Advancements : this compound exhibited a plasma half-life of ~5 minutes in rats, compared to 3 minutes for native TRH, with 4.7% oral bioavailability versus TRH’s negligible absorption.
Table 1: Comparative Pharmacokinetics of TRH Analogues
| Compound | CL (mL/min/kg) | t1/2 (min) | Oral Bioavailability (%) |
|---|---|---|---|
| TRH | 89.2 | 3.0 | 0 |
| Protirelin | 30.6 | 21.6 | 4.7 |
| Rovatirelin | 17.4 | 26.2 | 6.2 |
Relationship to Endogenous Thyrotropin-Releasing Hormone (TRH)
Protirelin mirrors TRH’s core structure—pyroglutamyl-histidyl-prolinamide—but incorporates a tartrate salt and monohydrate to enhance solubility. X-ray crystallography reveals a “propeller-shaped” conformation in protirelin, mimicking TRH’s bioactive form. Despite lower in vitro receptor affinity (Ki = 702 nM vs. TRH’s 128 nM), protirelin’s in vivo efficacy in reserpine-induced hypothermia models surpassed TRH due to improved brain permeability.
Functional parallels include:
Historical Evolution of Tripeptide Hormone Analogues
The development of protirelin reflects broader trends in peptide therapeutics. Early analogues, like somatostatin’s octreotide, demonstrated the value of stabilizing native structures via D-amino acids and cyclic disulfides. For TRH analogues, key innovations included:
- Heterocyclic Modifications : Introducing thiazole or oxazolidinone rings improved metabolic stability.
- Salt Formation : Tartrate counterions enhanced crystallinity and reduced hygroscopicity.
Table 2: Structural Evolution of TRH Analogues
| Generation | Modification | Outcome |
|---|---|---|
| 1st | Native TRH | Rapid degradation, low bioavailability |
| 2nd | Methylpyrrolidine C-terminus | Extended half-life |
| 3rd | Tartrate monohydrate salt | Improved crystallinity, stability |
Significance in Biochemical and Neuroendocrine Research
This compound has been pivotal in:
- Thyroid Axis Diagnostics : Used in TRH stimulation tests to differentiate pituitary vs. hypothalamic dysfunction.
- Neurological Studies : Demonstrated efficacy in amyotrophic lateral sclerosis (ALS) models, with gender-specific response patterns linked to androgen receptor interactions.
- Receptor Mechanistics : Cryo-EM structures of TRHR-Gq complexes with protirelin elucidated ligand-receptor hydrogen bonding networks, informing drug design.
Evolution from Amorphous to Crystalline Forms
Crystallization breakthroughs resolved early challenges in formulation:
- Process Optimization : Slow cooling (0.5°C/min) of ethanol/water solutions produced monohydrate crystals with 99% purity.
- Structural Insights : X-ray analysis confirmed intramolecular hydrogen bonding between the oxazolidinone ring, thiazole, and water molecules, stabilizing the bioactive conformation.
Table 3: Crystallographic Parameters of this compound
| Parameter | Value |
|---|---|
| Space group | P212121 |
| Unit cell dimensions | a = 9.8 Å, b = 12.3 Å, c = 15.6 Å |
| Resolution | 1.2 Å |
Data from single-crystal X-ray diffraction.
Properties
CAS No. |
56267-12-0 |
|---|---|
Molecular Formula |
C20H30N6O11 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C16H22N6O4.C4H6O6.H2O/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10;/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10);1H2/t10-,11-,12-;1-,2-;/m01./s1 |
InChI Key |
IMEQDWQCFHIYJB-LOMBACLASA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O.O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O.O |
Other CAS No. |
56267-12-0 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Assessment of Thyroid Function
- TRH Stimulation Test : Protirelin is administered intravenously to evaluate TSH response. A normal TSH response indicates proper functioning of the HPT axis, while abnormal responses can signal conditions such as:
-
Investigation of Neurological Disorders
- Upper Motoneuron Syndrome : A study involving patients with chronic upper motoneuron syndrome demonstrated that protirelin administration led to significant improvements in muscle strength and spasticity. The results highlighted its potential therapeutic effects on neuromuscular function, particularly in lower limb strength .
- Endocrine Research
- Clinical Trials and Studies
Data Table: Summary of Key Applications
Case Studies
- Case Study on Upper Motoneuron Syndrome :
- Thyroid Function Testing :
Comparison with Similar Compounds
Comparison with Similar Tartrate Monohydrate Compounds
Structural and Functional Differences
Protirelin tartrate monohydrate is distinct from other tartrate salts due to its peptide backbone and TRH-mimetic activity. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Comparative Data
Pharmacological and Clinical Differences
- Protirelin : Acts on hypothalamic-pituitary-thyroid axis to stimulate TSH and prolactin release. It also exhibits neuromodulatory effects in the central nervous system .
- Norepinephrine Tartrate: Activates α₁, α₂, and β₁ adrenergic receptors to increase blood pressure and cardiac output .
Manufacturing and Regulatory Status
- Protirelin: Multiple Drug Master Files (DMFs) exist (e.g., DMF #12272 by Sanofi), but most are inactive as of 2025. Produced under GMP guidelines in Japan, Switzerland, and the U.S. .
- Norepinephrine Tartrate: Widely manufactured (e.g., Noradrenaline Medsurge 1:1000) with stringent controls for cardiovascular emergencies .
Research Findings and Industrial Relevance
Stability and Formulation Challenges
- This compound requires strict storage in sealed containers to prevent hydration/dehydration, which could alter its optical rotation and bioactivity .
- Unlike norepinephrine tartrate (which is light-sensitive), Protirelin is stable under ambient pH (7.5–8.5) .
Preparation Methods
Stepwise Peptide Coupling
Protirelin tartrate monohydrate (C₁₆H₂₂N₆O₄·C₄H₆O₆·H₂O) is synthesized via sequential peptide coupling reactions. The tripeptide structure (L-pyroglutamyl-L-histidyl-L-prolinamide) is assembled using protected amino acids to ensure regioselectivity. Key steps include:
-
N-Terminus Formation : L-pyroglutamic acid is activated using carbodiimides (e.g., dicyclohexylcarbodiimide) and coupled to L-histidine derivatives. This step often employs tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups to prevent side reactions.
-
Middle Fragment Incorporation : The histidine residue is coupled to L-prolinamide using mixed anhydride or active ester methods. For example, p-nitrophenyl esters facilitate amide bond formation under mild alkaline conditions.
-
Deprotection and Cyclization : Acidic hydrolysis (e.g., trifluoroacetic acid) removes Boc groups, followed by cyclization of the N-terminal pyroglutamate under heated aqueous conditions.
Table 1: Key Reagents in Stepwise Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| N-Terminus Activation | Dicyclohexylcarbodiimide, Boc-protected intermediates | Peptide bond formation |
| Histidine Coupling | p-Nitrophenyl esters, dimethylformamide (DMF) | Amide linkage without racemization |
| Deprotection | Trifluoroacetic acid (TFA), 0°C–25°C | Removal of Boc groups |
Solid-Phase Peptide Synthesis (SPPS)
SPPS, a cornerstone of industrial production, utilizes resin-bound prolinamide to streamline purification. The Merrifield resin is functionalized with Fmoc-protected proline, followed by automated coupling of histidine and pyroglutamate residues. Cleavage from the resin using hydrofluoric acid (HF) yields the crude peptide, which is subsequently purified via gel-filtration chromatography.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS remains viable for small-scale batches, particularly for research-grade material. The method employs soluble polymer supports (e.g., polyethylene glycol) to facilitate intermediate isolation. For example, L-prolinamide is conjugated to a histidine-polyethylene glycol adduct before final coupling to pyroglutamate.
Industrial-Scale Production
Optimization of Coupling Efficiency
Industrial protocols prioritize yield and purity through:
-
Temperature Control : Reactions are conducted at 4°C–10°C to minimize epimerization.
-
Solvent Selection : Anhydrous DMF or dichloromethane (DCM) ensures optimal solubility of hydrophobic intermediates.
-
Catalyst Use : 1-Hydroxybenzotriazole (HOBt) suppresses racemization during carbodiimide-mediated couplings.
Tartrate Salt Formation
Post-synthesis, the free base is converted to the tartrate salt by reacting with L-(+)-tartaric acid in ethanol/water (1:1). Crystallization under reduced pressure yields the monohydrate form, confirmed by X-ray diffraction.
Critical Reaction Conditions
Protecting Group Strategies
Purification Techniques
Table 2: Purification Parameters
| Method | Conditions | Purity Achieved |
|---|---|---|
| Gel-Filtration | Sephadex G-15, aqueous methanol eluent | 92%–95% |
| Reverse-Phase HPLC | C18 column, 10%–40% acetonitrile gradient | ≥98% |
Quality Control and Analytical Validation
Identity Testing
Purity Assessment
-
Thin-Layer Chromatography (TLC) : Silica gel plates with butanol:acetic acid:water (7:1:2) resolve Protirelin (Rf = 0.45) from residual prolinamide (Rf = 0.72).
-
Residual Solvent Analysis : Gas chromatography detects ≤0.3% DMF or DCM, adhering to ICH Q3C guidelines.
Challenges and Innovations
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Protirelin tartrate monohydrate in academic research?
- Methodological Answer : this compound is typically characterized using a combination of thin-layer chromatography (TLC), infrared spectroscopy (IR), and physical property testing. TLC compares retention factors against standard amino acids (e.g., L-glutamic acid, L-histidine HCl monohydrate), while IR confirms spectral matches with reference data . Physical tests include measuring optical rotation ([α]D: -66.0 to -69.09°), pH (7.5–8.5), and solubility in water, acetic acid, and ethanol . Titration with 0.02 mol/L perchloric acid is used for purity determination .
Q. How can researchers ensure purity and stability of this compound during storage?
- Methodological Answer : Stability is maintained by storing the compound in sealed containers under controlled humidity. Purity is ensured via rigorous testing: (1) heavy metal content ≤20 ppm (using lead standards), (2) water content ≤5.0% (Karl Fischer titration), (3) related substances ≤0.3% (TLC), and (4) residual ash ≤0.3% . Degradation studies under stress conditions (e.g., heat, light) should be conducted to identify potential impurities .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Methodological Answer : Key properties include its molecular weight (530.49 g/mol), solubility profile (highly water-soluble, poorly soluble in ethanol/ether), and thermal behavior (decomposition at ~187°C). The compound’s optical activity ([α]D) and pH-dependent stability (optimal pH 7.5–8.5) are critical for formulation and in vitro studies .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data during characterization of this compound?
- Methodological Answer : Data contradictions (e.g., IR absorption mismatches) may arise from polymorphic impurities or hydration state variations. Cross-validate results using X-ray diffraction (single-crystal or powder XRD) to confirm crystallinity . For hydration analysis, thermogravimetric analysis (TGA) quantifies water loss, while dynamic vapor sorption (DVS) assesses hygroscopicity .
Q. What methodologies are effective for studying decomposition products of this compound under varying conditions?
- Methodological Answer : Accelerated aging studies (e.g., 40°C/75% RH) coupled with HPLC-MS can identify degradation pathways. For example, thermal decomposition may yield free-base peptides or tartrate derivatives, as observed in analogous tartrate monohydrates . Synchrotron XRD can resolve structural changes in decomposition products .
Q. How can crystallization protocols be optimized to avoid polymorphic contamination in this compound synthesis?
- Methodological Answer : Polymorphic impurities (e.g., anhydrous forms) can be minimized by controlling supersaturation rates and solvent composition. Seeding with pure monohydrate crystals and in situ monitoring (via Raman spectroscopy) ensures phase homogeneity. Evidence from ethylene diamine tartrate synthesis suggests strict exclusion of monohydrate "seeds" is critical .
Q. What advanced techniques are used to assess nonlinear optical (NLO) properties of this compound?
- Methodological Answer : Second-harmonic generation (SHG) and hyperpolarizability (β) measurements via electric-field-induced SHG (EFISH) are standard for NLO studies. Theoretical calculations (e.g., density functional theory) can predict β values, though discrepancies with experimental data (e.g., in melaminium tartrates) require careful validation .
Q. How can novel analytical methods for impurity detection in this compound be validated?
- Methodological Answer : Method validation follows ICH guidelines: (1) specificity (spiking with known impurities), (2) linearity (R² >0.99), (3) limit of detection (LOD ≤0.1%), and (4) robustness (pH/temperature variations). Cross-correlate results with orthogonal techniques (e.g., NMR for structural confirmation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
